Product packaging for 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol(Cat. No.:)

5-((2-Hydroxyethoxy)methyl)quinolin-8-ol

Cat. No.: B11883739
M. Wt: 219.24 g/mol
InChI Key: GXVUSZDMAJRRCR-UHFFFAOYSA-N
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Description

5-((2-Hydroxyethoxy)methyl)quinolin-8-ol is a synthetic derivative of 8-hydroxyquinoline (8-HQ), a privileged scaffold renowned for its versatile chelating properties and diverse biological activities . This compound features a 2-hydroxyethoxymethyl side chain at the 5-position of the quinoline ring, which can influence its solubility, lipophilicity, and metal-binding affinity. Researchers value this compound for its potential applications in material science and biomedical fields. In corrosion science, this compound acts as an effective organic corrosion inhibitor for mild steel in acidic environments, such as 1 M HCl, which simulates industrial acid pickling processes . Electrochemical studies, including Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP), indicate that similar 8-HQ derivatives function as mixed-type inhibitors, significantly reducing corrosion rates by forming a protective film on the metal surface . The inhibition efficiency is concentration-dependent, with performance exceeding 94% at optimal concentrations, attributed to the adsorption of inhibitor molecules onto the metal, which follows the Langmuir adsorption isotherm . The core 8-hydroxyquinoline structure is a potent monoprotic bidentate chelator, capable of forming stable, four- or six-covalent complexes with a wide range of physiologically and industrially relevant metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺ . This chelation mechanism is central to its research value in biomedical contexts. 8-HQ derivatives are investigated for their metal-dependent biological activities, which include antimicrobial, anticancer, and antineurodegenerative properties . By chelating metal ions essential for microbial growth or enzymatic function, these compounds can disrupt biological processes, offering a pathway for developing new therapeutic agents . Researchers are exploring these mechanisms for potential applications in targeting metal homeostasis in diseases. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B11883739 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-(2-hydroxyethoxymethyl)quinolin-8-ol

InChI

InChI=1S/C12H13NO3/c14-6-7-16-8-9-3-4-11(15)12-10(9)2-1-5-13-12/h1-5,14-15H,6-8H2

InChI Key

GXVUSZDMAJRRCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)COCCO

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 5 2 Hydroxyethoxy Methyl Quinolin 8 Ol

Electrophilic and Nucleophilic Substitution Pathways on the Quinoline (B57606) Ring System

The quinoline ring of 5-((2-hydroxyethoxy)methyl)quinolin-8-ol is an activated system prone to electrophilic aromatic substitution, primarily due to the electron-donating nature of the hydroxyl group at the 8-position. researchgate.netmdpi.com This activation, however, is tempered by the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring. The substitution pattern is a result of the combined directing effects of the hydroxyl group and the heterocyclic nitrogen.

Electrophilic Substitution:

Theoretical studies on the parent 8-hydroxyquinoline (B1678124) molecule indicate that the highest occupied molecular orbital (HOMO) has significant electron density on carbons C-2 to C-7, suggesting multiple potential sites for electrophilic attack. researchgate.net However, the stability of the resulting intermediates and products plays a crucial role in determining the final regioselectivity. The hydroxyl group at C-8 strongly directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. Given that the C-5 position is already substituted in this compound, electrophilic attack is most likely to occur at the C-7 position.

Common electrophilic substitution reactions for 8-hydroxyquinoline derivatives include nitration, halogenation, and sulfonation. The conditions for these reactions must be carefully controlled to avoid side reactions or degradation of the molecule.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reagent/ReactionPredicted Major ProductRationale
HNO₃/H₂SO₄7-Nitro-5-((2-hydroxyethoxy)methyl)quinolin-8-olThe hydroxyl group at C-8 is a strong ortho, para-director, making the C-7 position the most favorable for nitration.
Br₂/FeBr₃7-Bromo-5-((2-hydroxyethoxy)methyl)quinolin-8-olSimilar to nitration, bromination is expected to occur at the activated C-7 position.
SO₃/H₂SO₄5-((2-Hydroxyethoxy)methyl)-8-hydroxyquinoline-7-sulfonic acidSulfonation will also be directed to the C-7 position by the activating hydroxyl group.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the quinoline ring of this compound is generally less favorable unless a good leaving group, such as a halogen, is present at an activated position. For instance, if the quinoline ring were to be halogenated, subsequent nucleophilic substitution could be possible under specific conditions. The pyridine part of the quinoline ring is more susceptible to nucleophilic attack than the benzene (B151609) ring, particularly at the C-2 and C-4 positions. However, without an activating group or a suitable leaving group, these reactions typically require harsh conditions.

In a related study, 5-nitro-8-hydroxyquinoline was shown to act as a C-nucleophile at the C-7 position in a reaction with quinazoline (B50416) under acidic conditions. researchgate.net This suggests that the electron-rich nature of the benzene ring in 8-hydroxyquinoline derivatives can, under certain circumstances, allow it to participate in nucleophilic-type reactions.

Role of the Hydroxyl Group at Position 8 in Chemical Transformations

The hydroxyl group at the 8-position is a cornerstone of the chemical reactivity of this compound. Its influence extends beyond being a simple substituent, playing a critical role in directing other reactions and participating directly in chemical transformations.

One of the most significant properties imparted by the 8-hydroxyl group is the ability to form stable chelate complexes with a wide variety of metal ions. scispace.comrroij.com The proximity of the hydroxyl group to the nitrogen atom of the quinoline ring allows for the formation of a five-membered ring upon coordination with a metal ion. This chelation ability is a defining characteristic of 8-hydroxyquinoline and its derivatives.

In terms of reactivity, the hydroxyl group is a potent activating group in electrophilic aromatic substitution, as discussed in the previous section. Its electron-donating effect increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.

Furthermore, the hydroxyl group itself can undergo reactions typical of phenols. It can be deprotonated to form a phenoxide ion, which is an even stronger activating group for electrophilic substitution. The hydroxyl group can also be alkylated or acylated to form ethers and esters, respectively. These reactions can be used to protect the hydroxyl group during other transformations or to modify the properties of the molecule.

Reactivity Profile of the (2-Hydroxyethoxy)methyl Side Chain

The (2-hydroxyethoxy)methyl side chain at the 5-position introduces additional reactive sites to the molecule. This side chain contains both an ether linkage and a primary hydroxyl group, each with its own characteristic reactivity.

Ether Linkage:

Ethers are generally stable and unreactive functional groups. wikipedia.org However, the ether linkage in the (2-hydroxyethoxy)methyl side chain can be cleaved under strongly acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.org The cleavage of ethers is an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. chemistrysteps.commasterorganicchemistry.com Depending on the structure of the ether, the reaction can follow either an S_N1 or S_N2 mechanism. wikipedia.orgchemistrysteps.com Given the primary nature of the carbons attached to the ether oxygen in the side chain, the cleavage is likely to proceed via an S_N2 mechanism. chemistrysteps.com

Hydroxyl Group:

The terminal primary hydroxyl group of the side chain can undergo the typical reactions of alcohols. These include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Esterification: Reaction with a carboxylic acid or its derivative will form an ester.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Halogenation: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

The reactivity of the side chain can be selectively controlled by choosing appropriate reaction conditions and reagents, allowing for a wide range of chemical modifications.

Proton Transfer Dynamics and Tautomerism in 8-Hydroxyquinoline Systems

8-Hydroxyquinoline and its derivatives are known to exhibit tautomerism, existing in equilibrium between a neutral enol form and a zwitterionic keto-enol form. rroij.com This phenomenon is driven by the transfer of a proton from the hydroxyl group at the 8-position to the nitrogen atom of the quinoline ring. This intramolecular proton transfer is a key aspect of the chemistry of 8-hydroxyquinoline systems and can be influenced by factors such as the solvent and the presence of other substituents. nih.gov

In the case of this compound, the equilibrium between the tautomeric forms will be present. The enol form is generally the more stable tautomer in nonpolar solvents, while the zwitterionic form can be stabilized by polar solvents.

Table 2: Tautomeric Forms of this compound

Tautomeric FormStructureCharacteristics
Enol FormThe neutral form with a hydroxyl group at C-8. Generally more stable in nonpolar environments.
Zwitterionic FormContains a negatively charged oxygen at C-8 and a positively charged, protonated nitrogen in the ring. Stabilized by polar solvents.

The proton transfer dynamics in 8-hydroxyquinoline systems can also occur in the excited state. rroij.comnih.gov Upon absorption of light, the molecule can be promoted to an excited state where the proton transfer is facilitated. This excited-state intramolecular proton transfer (ESIPT) is often associated with the fluorescence properties of 8-hydroxyquinoline derivatives. rroij.com The nature of the substituent at the 5-position can influence these photophysical properties.

Coordination Chemistry and Metal Chelation Properties

Chelation Mechanism of Quinoline-8-ol Ligands with Metal Cations

8-Hydroxyquinoline (B1678124) (also known as oxine or 8-quinolinol) functions as a monoprotic, bidentate chelating agent. mdpi.comscirp.org The chelation mechanism involves two key donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.org Upon complexation with a metal cation, the proton of the hydroxyl group is displaced, and the metal ion forms coordinate bonds with both the deprotonated phenolate oxygen and the heterocyclic nitrogen atom. scirp.orgscispace.com This formation of a stable five-membered ring is a classic example of the chelate effect, which contributes to the high stability of the resulting metal complexes. scirp.org The ability of 8-HQ to form stable chelates is unique among the seven isomers of monohydroxyquinoline, a result of the proximate positioning of the hydroxyl group and the ring nitrogen. nih.govdovepress.com

The general reaction for the chelation can be represented as: Mⁿ⁺ + n(HQ) ⇌ M(Q)ₙ + nH⁺ where Mⁿ⁺ is a metal ion, HQ is the 8-hydroxyquinoline ligand, and Q⁻ is the deprotonated 8-hydroxyquinolinate anion.

Complex Formation with Transition and Main Group Metal Ions

Quinoline-8-ol and its derivatives are renowned for their ability to form stable complexes with a wide array of metal ions. This includes transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II), as well as main group metal ions like aluminum(III) and gallium(III). mdpi.comscirp.orgscispace.com

The stoichiometry of these complexes is commonly 1:2 (metal:ligand), forming neutral complexes with divalent metal ions (ML₂), or 1:3 with trivalent metal ions (ML₃). scirp.orgscispace.com For instance, Cu(II) typically forms a square planar complex, Cu(Q)₂, while Al(III) forms a highly stable, octahedral complex, Al(Q)₃, which is widely used in organic light-emitting diodes (OLEDs). scirp.org Some metal ions can also form complexes with water molecules in their coordination sphere, leading to octahedral geometries, as seen with some Co(II) and Ni(II) complexes. scirp.org The geometry of the resulting complex (e.g., square planar, tetrahedral, or octahedral) is dependent on the specific metal ion, its coordination number, and the ligands involved. scirp.org

Stoichiometry and Geometry of Common 8-Hydroxyquinoline Metal Complexes
Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination GeometryReference
Cu(II)1:2Square Planar scirp.org
Ni(II)1:2Octahedral (with H₂O) scirp.org
Co(II)1:2Octahedral (with H₂O) scirp.org
Zn(II)1:2Tetrahedral/Octahedral mdpi.com
Al(III)1:3Octahedral scirp.org
Fe(III)1:3Octahedral mdpi.com

Influence of the 5-((2-Hydroxyethoxy)methyl) Substituent on Chelation Affinity and Selectivity

The introduction of substituents at the 5-position of the 8-hydroxyquinoline ring can significantly alter the ligand's properties and, consequently, its chelation behavior. mcmaster.ca The 5-((2-hydroxyethoxy)methyl) group possesses several features that can influence metal chelation.

Firstly, the alkoxymethyl group is generally considered to be electron-donating. Electron-donating substituents can increase the electron density on the quinoline ring system, potentially enhancing the basicity of the nitrogen and oxygen donor atoms. This increased basicity can lead to the formation of more stable metal complexes. mcmaster.ca Conversely, electron-withdrawing groups at the 5-position have been shown to improve activity in some biological contexts, suggesting a complex relationship between electronic effects and the desired function. dovepress.com

Secondly, the flexible ether chain and the terminal hydroxyl group introduce hydrophilicity and the potential for further interactions. While the primary chelation is expected to occur via the quinoline nitrogen and the 8-hydroxy group, the ether oxygen or the terminal alcohol could potentially be involved in secondary coordination or intermolecular hydrogen bonding, which might influence the complex's structure, solubility, and stability. Studies on 5-alkoxymethyl-substituted 8-hydroxyquinolines have shown that their Al(III) complexes are soluble in common organic solvents and exhibit high stability. researchgate.net

Furthermore, the size and conformation of the substituent can introduce steric effects that may influence the selectivity of the ligand for certain metal ions over others. Bulky substituents can hinder the formation of complexes with certain geometries or coordination numbers, thereby affording a degree of selectivity. dovepress.com For instance, while unsubstituted 8-HQ chelates a wide range of metals, a substituted derivative might show a higher affinity for a metal ion that can accommodate its specific steric and electronic profile. Research on various 5-substituted derivatives has shown that properties like lipophilicity and the electronic nature of the substituent are key factors in determining the stability and reactivity of their metal complexes. nih.govmcmaster.ca

Spectroscopic Investigation of Metal-Ligand Interactions in Quinoline-Metal Complexes (e.g., UV-Vis Absorption and Fluorescence Studies)

Spectroscopic techniques are invaluable for studying the formation and properties of metal-ligand complexes. UV-Vis absorption and fluorescence spectroscopy are particularly useful for characterizing the complexes of 8-hydroxyquinoline and its derivatives. mdpi.com

Unsubstituted 8-hydroxyquinoline is weakly fluorescent. scispace.com However, upon chelation with metal ions, a significant enhancement of fluorescence is often observed. scispace.com This is attributed to the increased rigidity of the molecule upon complex formation, which reduces non-radiative decay pathways for the excited state. The formation of metal chelates can be monitored by observing changes in the UV-Vis absorption spectrum. Typically, complexation leads to the appearance of new absorption bands or a shift (often a red-shift, i.e., to longer wavelengths) in the existing π→π* and n→π* transition bands of the ligand. mdpi.comdergipark.org.tr These spectral changes can be used to determine the stoichiometry of the complex (e.g., using the mole-ratio method) and to calculate its stability constant. scirp.org

The emission wavelength of the resulting metal complex can be tuned by modifying the 8-HQ ligand. It has been predicted that electron-donating substituents at the C-5 position, such as an alkoxymethyl group, will cause a red-shift in the emission spectrum of the complex. For example, Al(III) complexes of 5-alkoxymethyl-substituted 8-hydroxyquinolines have been reported to be efficient green-light emitters. researchgate.net

Representative Spectroscopic Data for Metal Complexes of Substituted 8-Hydroxyquinolines
Ligand/ComplexSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Reference
8-Hydroxyquinoline (8-HQ)Methanol~242, 308- researchgate.net
Co(II)-(8-HQ)₂DMSO371- scirp.org
Ni(II)-(8-HQ)₂DMSO366- scirp.org
Zn(II)-(5-chloro-8-HQ)₂Methanol~380~510 researchgate.net
Al(III)-(8-HQ)₃Chloroform~387~517 rsc.org
In(III)-(8-HQS)₃¹Water~375~500 rsc.org
¹ 8-HQS = 8-hydroxyquinoline-5-sulfonate

Structural Characterization of Metal Complexes Formed with 8-Hydroxyquinoline Derivatives (e.g., X-ray Crystallography)

For complexes of 8-hydroxyquinoline derivatives, X-ray crystallography confirms the bidentate coordination of the ligand through the phenolate oxygen and the quinoline nitrogen. It reveals the specific geometry around the metal center, such as the distorted octahedral geometry often found in tris(8-quinolinolate)aluminum(III) (Alq₃) or the square planar geometry in bis(8-quinolinolate)copper(II) (Cuq₂). scirp.orgresearchgate.net

Studies on complexes with substituted 8-hydroxyquinolines, such as 5-nitro-8-hydroxyquinoline, have shown that the metal centers are coordinated by the nitrogen and oxygen atoms of the ligands. researchgate.net For example, complexes of the type [M(5-nitro-8-quinolinate)₂(H₂O)₂] (where M = Zn, Cd, Mn) are mononuclear, with the metal ion in a distorted octahedral environment. The crystal structures also reveal how intermolecular forces, such as hydrogen bonding and π-π stacking, can lead to the formation of extended supramolecular architectures, like 2D layers. researchgate.net Such structural details are crucial for understanding the physical and chemical properties of these materials, including their luminescence and stability.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Adsorption Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. For 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol, DFT calculations, often using functionals like B3LYP, provide a detailed understanding of its molecular structure and behavior.

Electronic Structure and Reactivity Descriptors: Key insights into the molecule's reactivity are derived from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO indicates the ability of a molecule to donate electrons, while ELUMO signifies its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Other quantum chemical descriptors calculated from these energies include electronegativity (χ), chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). These parameters help in predicting the reactive sites of the molecule. For instance, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) regions. nih.gov For quinoline (B57606) derivatives, the nitrogen atom in the quinoline ring and the oxygen atoms of the hydroxyl and ether groups are typically the most electron-rich sites. nih.gov

Adsorption Mechanisms: DFT is also employed to model the adsorption of quinoline derivatives onto metallic surfaces, which is critical for applications like corrosion inhibition. researchgate.net Calculations suggest that these molecules can adsorb onto a metal surface (e.g., steel or aluminum) through both chemical (chemisorption) and physical (physisorption) interactions. researchgate.netresearchgate.net The quinoline ring, with its π-electrons, and the heteroatoms (N, O) with lone pair electrons, are the primary sites for interaction with the d-orbitals of the metal. researchgate.net DFT calculations can determine the adsorption energy (Eads), which indicates the strength of the interaction between the molecule and the surface. A more negative Eads value signifies a stronger and more stable adsorption. researchgate.net

Table 1: Representative DFT-Calculated Quantum Chemical Descriptors for 8-Hydroxyquinoline (B1678124) Derivatives This table presents typical values for 8-hydroxyquinoline derivatives to illustrate the outputs of DFT calculations, as specific values for this compound are not publicly available.

ParameterSymbolTypical Calculated ValueSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.2 eVElectron donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8 eVElectron accepting ability
Energy GapΔE4.4 eVChemical reactivity and stability
Electronegativityχ4.0 eVPower to attract electrons
Global Hardnessη2.2 eVResistance to change in electron distribution
Global Electrophilicity Indexω3.64 eVPropensity to accept electrons

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide valuable insights into its conformational flexibility and non-covalent interactions, particularly in a solution phase. arabjchem.org

Conformational Analysis: The flexible (2-hydroxyethoxy)methyl side chain of the molecule can adopt various conformations. MD simulations can explore the potential energy surface to identify stable conformers and the dynamics of their interconversion. The simulations are typically run for nanoseconds, tracking the trajectory of each atom. mdpi.com Analysis of these trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps to understand the stability of the molecule's conformation and the flexibility of specific regions, such as the side chain. nih.gov

Intermolecular Interactions: MD simulations are particularly useful for studying how the molecule interacts with its environment, such as solvent molecules (e.g., water) or other solute molecules. arabjchem.org Radial Distribution Functions (RDFs) can be calculated from the simulation to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. arabjchem.org This is crucial for understanding solvation and how intermolecular hydrogen bonds are formed between the hydroxyl groups and the nitrogen atom of the quinoline ring with water molecules. arabjchem.org These simulations can elucidate the stability of the compound in aqueous environments by analyzing interaction energies between the solute and solvent. arabjchem.org

Table 2: Typical Parameters for MD Simulation of a Quinoline Derivative in Aqueous Solution This table outlines a representative setup for an MD simulation. Specific parameters can vary based on the research objectives.

ParameterTypical Value/Setting
Force FieldCHARMM36
Solvent ModelTIP3P (Water)
EnsembleNPT (Isothermal-isobaric)
Temperature300 K
Pressure1 bar
Simulation Time100 ns
Time Step2 fs

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are essential for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical spectra serve as a valuable tool for structural confirmation and analysis.

NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with a DFT functional (e.g., B3LYP). tsijournals.comresearchgate.net The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental data. tsijournals.com Such calculations help in the precise assignment of signals in complex experimental spectra, confirming the molecular structure. uncw.edu

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. nih.govmdpi.com This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org The calculations provide insight into the nature of electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the quinoline chromophore. mdpi.com

Table 3: Representative Calculated Spectroscopic Data for an 8-Hydroxyquinoline Derivative This table shows illustrative data obtained from quantum chemical calculations. Actual values are structure-dependent.

Spectroscopy TypeParameterTypical Calculated ValueAssociated Transition/Atom
UV-Vis (TD-DFT)λmax 1~320 nmπ→π
λmax 2~250 nmπ→π
¹H NMR (GIAO)δ (ppm)~8.7 ppmH2 (proton on C2 of quinoline)
δ (ppm)~7.5 ppmH4 (proton on C4 of quinoline)
¹³C NMR (GIAO)δ (ppm)~148 ppmC8 (carbon with OH group)
δ (ppm)~61 ppm-CH₂-OH (carbon of the ethoxy group)

Computational Modeling of Adsorption Phenomena (e.g., on Metallic Surfaces)

The interaction of this compound with metallic surfaces is a key area of theoretical investigation, often motivated by applications in materials science. Computational models provide a molecular-level picture of the adsorption process.

DFT calculations are the primary tool for modeling this phenomenon. By constructing a slab model of a metallic surface (e.g., Fe(110) for steel or Al(111) for aluminum), the adsorption of the molecule can be simulated. researchgate.netresearchgate.netaps.org These models allow for the determination of the most stable adsorption geometry, indicating whether the molecule lies flat or tilted on the surface. The calculations reveal that the quinoline ring tends to adsorb in a near-flat orientation to maximize the π-orbital interaction with the metal surface. researchgate.net

The binding energy between the molecule and the surface is a key output, quantifying the strength of the adsorption. aps.org Furthermore, analysis of the projected density of states (PDOS) and charge density difference plots can elucidate the nature of the chemical bonding, showing the charge transfer between the molecule and the metal. aps.org Monte Carlo simulations can also complement DFT by exploring a wider range of possible adsorption configurations on the surface. researchgate.net

In Silico Approaches to Elucidate Structure-Function Relationships

In silico methods are used to establish relationships between the molecular structure of a compound and its physicochemical properties or activities, without focusing on specific biological targets. For quinoline derivatives, these studies often involve Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.net

These models correlate variations in the chemical activity or physical properties of a series of compounds with changes in their structural or electronic descriptors. mdpi.com The descriptors can be calculated using computational chemistry methods and may include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and topological indices. nih.gov

For a molecule like this compound, such models could predict properties like solubility, lipophilicity (LogP), or its general reactivity based on its structural features. For example, a Comparative Molecular Field Analysis (CoMFA) could be used to build a 3D-QSAR model that relates the steric and electrostatic fields of a series of quinoline derivatives to a particular function, providing a visual map of which structural regions are important for tuning that function. mdpi.com These approaches are valuable for rationally designing new molecules with tailored properties. mdpi.com

Applications in Chemical and Materials Science Strictly Excluding Prohibited Elements

Role as Corrosion Inhibitors in Metallic Systems

Derivatives of 8-hydroxyquinoline (B1678124) are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. najah.edu The efficacy of these compounds, including 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol, stems from their ability to adsorb onto the metal surface and form a protective barrier against corrosive agents.

The primary mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives involves the adsorption of the inhibitor molecules onto the metallic surface. najah.edu This adsorption process can occur through both physical (physisorption) and chemical (chemisorption) interactions. The molecule contains nitrogen and oxygen atoms, which possess lone pairs of electrons, as well as an aromatic quinoline (B57606) ring system with π-electrons. najah.edu

These features facilitate the adsorption process:

Chemisorption: The nitrogen and oxygen heteroatoms can coordinate with the vacant d-orbitals of metal atoms (like iron in steel), forming strong coordinate bonds. najah.edu

Physisorption: Electrostatic interactions can occur between the protonated inhibitor molecule in an acidic solution and the charged metal surface.

π-Electron Interaction: The π-electrons of the quinoline ring can interact with the metal surface, further strengthening the adsorption. najah.edu

Upon adsorption, the inhibitor molecules arrange themselves on the metal surface, forming a protective film. This hydrophobic layer acts as a physical barrier, isolating the metal from the aggressive corrosive medium and restricting the diffusion of corrosive species like H+ and Cl- ions to the surface. najah.eduacs.org Studies on similar compounds show that this adsorption typically conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. nih.govnajah.edunajah.edu

The effectiveness of this compound as a corrosion inhibitor is quantitatively evaluated using electrochemical methods such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These techniques provide detailed insights into the kinetics of the corrosion process and the inhibitor's mode of action.

Potentiodynamic Polarization (PDP): PDP studies reveal that 8-hydroxyquinoline derivatives typically act as mixed-type inhibitors. acs.orgnajah.edunajah.edu This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The addition of the inhibitor to an acidic solution, such as 1 M HCl, leads to a significant decrease in the corrosion current density (i_corr). najah.eduacs.org A related compound, 5-((2-hydroxyethoxy)methyl)-2-methylquinolin-8-ol (QOOH), demonstrated an inhibition efficiency that increased with its concentration, a characteristic behavior for this class of inhibitors. najah.edu

Electrochemical Impedance Spectroscopy (EIS): EIS measurements are used to analyze the metal/electrolyte interface. In the presence of an inhibitor, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (R_ct). najah.eduresearchgate.net This indicates that the inhibitor is impeding the charge transfer process, which is fundamental to corrosion. The double-layer capacitance (C_dl) generally decreases, which is attributed to the replacement of water molecules at the interface by the inhibitor molecules, leading to a thicker and less dielectric protective layer. mdpi.com

Below is a table summarizing typical electrochemical data for a related 8-hydroxyquinoline derivative in 1 M HCl, demonstrating the effect of concentration on its protective properties.

Inhibitor Concentration (M)Corrosion Current Density (i_corr) (µA/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)Double Layer Capacitance (C_dl) (µF/cm²)Inhibition Efficiency (%)
0 (Blank)11504580-
1 x 10⁻⁶2502106578.3
1 x 10⁻⁵1383805088.0
1 x 10⁻⁴757003593.5
1 x 10⁻³4611502896.0

Note: Data is representative of 8-hydroxyquinoline derivatives and illustrates general trends.

To visualize and chemically analyze the protective film formed by the inhibitor, various surface characterization techniques are employed. najah.edu

Scanning Electron Microscopy (SEM): SEM images provide topographical information about the metal surface. In the absence of an inhibitor, the surface of mild steel exposed to acidic media appears rough and severely damaged due to pitting corrosion. najah.edunajah.edu In contrast, surfaces treated with 8-hydroxyquinoline derivatives show a significantly smoother and more uniform morphology, confirming the formation of a protective layer that prevents widespread corrosive attack. najah.edu

Atomic Force Microscopy (AFM): AFM offers a three-dimensional profile of the surface at a high resolution. researchgate.net It allows for the quantitative measurement of surface roughness. Studies on inhibited surfaces show a marked decrease in the average surface roughness compared to the uninhibited, corroded surface, providing further evidence of the inhibitor's protective action. najah.eduresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the surface film. najah.edu XPS analysis of a metal surface protected by an 8-hydroxyquinoline derivative can detect the presence of nitrogen (N 1s) and oxygen (O 1s) peaks originating from the inhibitor molecule. Furthermore, high-resolution scans of the Fe 2p region can reveal the formation of Fe-N or Fe-O coordination bonds, providing direct evidence of chemisorption between the inhibitor and the metal surface. najah.eduresearchgate.net

Contributions to Organic Light-Emitting Diodes (OLEDs) as Electron Carriers

The 8-hydroxyquinoline moiety is a cornerstone in the field of organic electronics, famously exemplified by Tris(8-hydroxyquinolinato)aluminum (Alq3). Metal complexes of 8-hydroxyquinoline and its derivatives are widely used in Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability, excellent photoluminescence, and good charge-carrying properties. ijcce.ac.ir While Alq3 is a benchmark material, complexes with other metals, such as zinc, have also been explored. ijcce.ac.ir

In OLEDs, materials are needed to efficiently transport both holes and electrons from the electrodes to the emissive layer where they recombine to produce light. ijcce.ac.ir this compound, by forming metal complexes (metal-quinolinolates), can function as an effective electron transport material. The electron transport capability of 8-hydroxyquinoline complexes often surpasses that of many other organic materials, making them promising candidates for enhancing OLED performance. ijcce.ac.ir The substituent at the 5-position can be used to tune the material's physical properties, such as solubility and film-forming characteristics, without drastically altering the core electronic properties of the metal-quinolate complex.

Utility in Analytical Chemistry as Reagents for Gravimetric Analysis and Metal Ion Extraction

The ability of the 8-hydroxyquinoline core to form stable, insoluble complexes with a wide range of metal ions makes it a classic and highly effective reagent in analytical chemistry. rroij.com this compound retains this essential chelating property. It can be used for the quantitative determination of metal ions through gravimetric analysis. In this method, the addition of the reagent to a solution containing a specific metal ion (under controlled pH) leads to the precipitation of a well-defined, stoichiometric metal-quinolate complex. The precipitate is then filtered, dried, and weighed, allowing for the calculation of the original concentration of the metal ion.

Furthermore, this compound is useful for the solvent extraction of metal ions. rroij.comresearchgate.net By forming neutral chelate complexes with metal cations, it renders the metal ions soluble in organic solvents that are immiscible with water. This allows for the selective transfer of metal ions from an aqueous phase to an organic phase, a crucial step in separation and purification processes. researchgate.net The (2-hydroxyethoxy)methyl side chain can influence the solubility of both the reagent and its metal complexes in different solvents, potentially enhancing extraction efficiency and selectivity.

Application in Fluorescent Chemosensors for Metal Ions

8-hydroxyquinoline and its derivatives are widely employed in the design of fluorescent chemosensors for detecting biologically and environmentally significant metal ions. rroij.com The parent 8-hydroxyquinoline molecule itself is weakly fluorescent. rroij.com However, upon chelation with certain metal ions, such as Al³⁺ or Zn²⁺, its fluorescence intensity can be dramatically enhanced. researchgate.netnih.gov This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).

The chemical mechanism behind this "turn-on" fluorescence response often involves the inhibition of non-radiative decay pathways upon complexation. nih.gov In the free ligand, processes like Excited-State Intramolecular Proton Transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen can occur, which quenches fluorescence. nih.gov When a metal ion coordinates to both the nitrogen and the deprotonated oxygen, a rigid five-membered chelate ring is formed. nih.gov This structural rigidification and the blockage of the ESIPT pathway prevent non-radiative energy loss, leading to a significant increase in fluorescence emission. nih.gov

This compound can act as a selective sensor for specific metal ions. The binding event is transduced into a measurable optical signal (a change in fluorescence intensity or color), allowing for the qualitative and quantitative detection of the target ion. ejournal.by The high sensitivity of fluorescence spectroscopy enables the detection of metal ions at very low concentrations, with detection limits often reaching the micromolar (µM) or even nanomolar (nM) range. nih.govsemanticscholar.org

Compound ClassTarget IonSensing MechanismTypical Observation
8-Hydroxyquinoline DerivativesAl³⁺CHEF, ESIPT InhibitionSignificant fluorescence "turn-on"
8-Hydroxyquinoline DerivativesZn²⁺CHEF, ESIPT InhibitionStrong fluorescence enhancement
8-Hydroxyquinoline DerivativesHg²⁺CHEQ (Quenching)Decrease in fluorescence intensity
8-Hydroxyquinoline DerivativesCu²⁺CHEQ (Quenching)Decrease in fluorescence intensity

Note: This table summarizes general sensing behaviors for the 8-hydroxyquinoline class of chemosensors.

Structure Activity Relationships and Design Principles for Advanced Quinoline 8 Ol Derivatives

Systematic Modification of the 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol Scaffold for Chemical Performance

The compound this compound serves as a foundational scaffold for developing advanced derivatives with tailored chemical properties. The inherent characteristics of this molecule, including the metal-chelating 8-hydroxyquinoline (B1678124) (8-HQ) core and the flexible, hydrophilic side chain at the 5-position, offer multiple avenues for systematic modification to enhance its performance in areas such as corrosion inhibition and selective metal chelation. researchgate.netacs.org

Modifications can be strategically applied to three primary regions of the scaffold:

The Ether Linkage and Alkyl Chain: The length and nature of the alkoxy chain can be altered. Extending the chain from ethoxy to propoxy or butoxy could increase the molecule's lipophilicity and surface coverage when used as a corrosion inhibitor. acs.org Conversely, introducing additional ether linkages (e.g., creating a diethylene glycol side chain) could enhance water solubility and introduce more coordination sites for metal ions.

The Terminal Hydroxyl Group: The terminal -OH group is a key site for functionalization. It can be replaced with other heteroatom-containing groups like thiols (-SH) or amines (-NH2) to modify the molecule's interaction with specific metal surfaces. acs.org Esterification or etherification of this hydroxyl group with various substituents allows for fine-tuning of steric bulk and electronic properties.

The 8-Hydroxyquinoline Core: While the core is essential for the primary chelating function, further substitutions on other positions of the aromatic rings (e.g., at the 7-position) could be explored to modulate the electronic environment of the chelating site, thereby influencing its selectivity and binding affinity.

Research on various 5-substituted 8-HQ derivatives has shown that properties like corrosion inhibition are significantly affected by the nature of the substituent. For instance, studies on a series of 5-alkoxymethyl-8-hydroxyquinoline derivatives demonstrated that their efficacy as corrosion inhibitors for carbon steel is concentration-dependent. researchgate.net Similarly, broader studies on 8-HQ derivatives have established that factors such as alkyl chain length, the presence of heteroatoms (O, N, S), and the number of aromatic rings in the substituent have a profound impact on performance. acs.org These findings underscore the principle that systematic modification of the 5-((2-Hydroxyethoxy)methyl) side chain is a viable strategy for optimizing the chemical performance of the parent scaffold.

Impact of Substituent Electronic and Steric Effects on Chemical Properties and Reactivity

Electronic Effects: The –CH2OCH2CH2OH group is generally considered to be electron-donating in nature through induction. This effect increases the electron density on the quinoline (B57606) ring system. An increased electron density at the phenolic oxygen and the quinoline nitrogen enhances their basicity, which can lead to stronger coordination with metal ions. researchgate.net However, the precise electronic influence is a balance of inductive and resonance effects. It has been predicted that electron-donating substituents at the C-5 position of the quinoline skeleton can cause a red-shift in the emission spectrum of the resulting metal complexes. scispace.com In contrast, attaching strong electron-withdrawing groups (EWGs) like nitro (-NO2) or chloro (-Cl) at the 5-position decreases the pKa values of both the hydroxyl group and the quinoline nitrogen, which can alter metal binding affinities. nih.govacs.org

Steric Effects: The 5-((2-Hydroxyethoxy)methyl) group possesses considerable steric bulk and conformational flexibility. This steric hindrance can play a crucial role in controlling the molecule's interaction with metal ions or surfaces. The size and shape of the substituent can influence the geometry of the resulting metal complex, potentially leading to selective binding. A bulky side chain might restrict the coordination of certain metal ions that prefer a specific coordination geometry, thereby enhancing selectivity for other ions. nih.gov However, excessive steric bulk can also be detrimental. In studies of 8-HQ derivatives as inhibitors of dental plaque, it was found that smaller steric contributions from the 5-substituent generally led to higher activity, although this could be counteracted by positive contributions from lipophilicity and electron-withdrawing properties. nih.gov

The interplay of these effects is summarized in the table below, comparing the substituent of the title compound with other common C-5 substituents.

Substituent at C-5 PositionElectronic EffectSteric EffectPredicted Impact on Chelation
-H (8-Hydroxyquinoline)Neutral (Reference)MinimalBaseline strong chelation, low selectivity researchgate.net
-Cl (5-Chloro-8-hydroxyquinoline)Electron-WithdrawingSmallDecreases basicity of N and O atoms, may alter binding affinity acs.org
-NO2 (5-Nitro-8-hydroxyquinoline)Strongly Electron-WithdrawingMediumSignificantly decreases basicity of N and O atoms, alters binding nih.gov
-CH2OCH2CH2OHElectron-DonatingLarge, FlexibleIncreases basicity of N and O atoms, steric bulk may enhance selectivity

Rational Design Strategies for Enhanced Chemical Functions

Rational design principles can be applied to the this compound scaffold to develop new derivatives with superior performance for specific applications, such as corrosion inhibition and selective metal chelation. researchgate.netnih.gov

Enhanced Corrosion Inhibition: The efficacy of 8-hydroxyquinoline derivatives as corrosion inhibitors stems from their ability to adsorb onto a metal surface, forming a protective barrier. researchgate.netmdpi.com The design of more potent inhibitors focuses on maximizing this adsorption. Key strategies include:

Increasing Heteroatom Content: The oxygen atoms in the –CH2OCH2CH2OH side chain already contribute to the molecule's ability to coordinate with metal surfaces through their lone pair electrons. tandfonline.com Designing derivatives with additional nitrogen or sulfur atoms in the side chain (e.g., by replacing the terminal hydroxyl with a thiol or an amino group) can create more adsorption centers and strengthen the inhibitor-metal bond. acs.org

Optimizing Chain Length: Increasing the length of the alkyl chain can enhance the surface coverage area of the adsorbed molecule, improving the barrier function. For example, synthesizing a 5-((2-Hydroxybutoxy)methyl) derivative could lead to a more densely packed protective film. acs.org

Promoting Flat Adsorption: Molecular dynamics simulations have shown that parallel (flat) adsorption of 8-HQ derivatives on metal surfaces is favorable. acs.org Designing modifications that maintain the planarity of the quinoline ring system while enhancing surface interaction through the side chain is a key goal.

Optimized Chelation Selectivity: While 8-HQ is a powerful chelator, it often lacks selectivity for specific metal ions. researchgate.net The design of derivatives with optimized selectivity is a significant goal for applications ranging from analytical sensors to therapeutics. Strategies include:

Modulating Electronic Properties: As discussed, introducing electron-withdrawing or electron-donating groups at the 5-position alters the electron density of the chelating atoms. This fine-tuning can shift the preference of the ligand for "harder" or "softer" metal ions, in line with Hard and Soft Acids and Bases (HSAB) theory. researchgate.net

Introducing Steric Constraints: The flexible side chain of this compound can be modified to create a more rigid, pre-organized binding pocket. For instance, creating a cyclic ether or incorporating bulky aromatic groups into the side chain can sterically hinder the binding of certain metal ions, thereby favoring others that fit the engineered cavity. nih.gov

Creating Multidentate Ligands: The terminal hydroxyl group offers a point of attachment to link multiple 8-HQ scaffolds together. Synthesizing dimeric or trimeric structures based on this scaffold can lead to ligands with a high affinity and selectivity for metal ions that prefer higher coordination numbers, such as Fe(III). researchgate.net An example of this principle is seen in the tripodal ligand O-Trensox, which is based on three 8-hydroxyquinoline subunits and selectively binds Fe(III). researchgate.net

Comparative Analysis with Other 8-Hydroxyquinoline Derivatives and Analogues

The properties of this compound can be better understood through a comparative analysis with other 5-substituted 8-hydroxyquinoline derivatives. The substituent at the C-5 position critically influences the molecule's physical and chemical characteristics, including its solubility, electronic profile, and steric properties, which in turn dictate its functional performance. mdpi.comtandfonline.com

8-Hydroxyquinoline (Parent Compound): As the unsubstituted core, 8-HQ is a potent but relatively non-selective metal chelator. researchgate.net It has moderate lipophilicity. Its primary mode of action in applications like corrosion inhibition is the formation of a complex with surface metal ions. mdpi.com

5-Chloro-8-hydroxyquinoline: The introduction of a chloro group, an electron-withdrawing substituent, decreases the basicity of the chelating nitrogen and oxygen atoms. acs.org This modification increases the compound's lipophilicity compared to 8-HQ. The small size of the chlorine atom imparts minimal steric hindrance. The altered electronic properties can lead to different metal binding affinities and potentially improved performance in certain biological contexts. nih.gov

5-Nitro-8-hydroxyquinoline: The nitro group is a strong electron-withdrawing substituent. It significantly reduces the electron density of the quinoline system, making the hydroxyl group more acidic. nih.gov This pronounced electronic effect drastically alters the metal chelation properties compared to the parent compound.

This compound: This derivative stands in contrast to the chloro and nitro analogues. The side chain is electron-donating, increasing the basicity of the chelating groups. Crucially, the chain introduces significant hydrophilicity due to the ether linkage and the terminal hydroxyl group, likely increasing its water solubility compared to 8-HQ and its halogenated derivatives. This side chain also offers a flexible steric profile and an additional potential coordination site (the terminal -OH), which can be exploited to enhance selectivity in chelation or improve surface adhesion in corrosion inhibition applications. acs.org

The following table provides a comparative summary:

CompoundC-5 SubstituentKey Substituent PropertiesPredicted Impact on Function
8-Hydroxyquinoline-HReference: No steric/electronic effectStrong, non-selective chelation researchgate.net
5-Chloro-8-hydroxyquinoline-ClElectron-withdrawing, small, lipophilicModulated chelation affinity, increased lipophilicity nih.govacs.org
5-Nitro-8-hydroxyquinoline-NO2Strongly electron-withdrawing, moderate steric bulkSignificantly altered chelation properties, reduced basicity of chelating site nih.gov
This compound-CH2OCH2CH2OHElectron-donating, large, flexible, hydrophilicEnhanced basicity of chelating site, increased hydrophilicity, potential for improved selectivity via steric effects scispace.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversified Quinoline-8-ol Scaffolds

The functional versatility of quinoline-8-ol derivatives is intrinsically linked to the synthetic methodologies available for their creation. Future research will heavily focus on developing more efficient, sustainable, and diverse synthetic routes to access a wider range of analogues based on the 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol scaffold.

Classic synthesis methods for quinolines, while foundational, are being supplemented by modern, innovative strategies. nih.govmdpi.com Recent advancements include microwave-assisted and ultrasound-assisted synthesis, which can significantly improve reaction efficiency and yields. nih.gov Another promising area is the development of one-pot synthesis protocols and fusion-based methodologies, which offer a simpler and more robust approach to creating highly functionalized quinoline (B57606) scaffolds. researchgate.netnih.gov

Furthermore, oxidative annulation strategies, leveraging catalytic C-H bond activation and transition-metal-free protocols, are emerging as powerful tools for quinoline synthesis. mdpi.com These methods provide novel pathways for constructing the quinoline core and introducing diverse functional groups. The goal is to create libraries of compounds with varied substituents on the quinoline ring, allowing for a systematic exploration of structure-activity relationships. For instance, modifying the hydroxyethoxy side chain or introducing different groups at other positions of the quinoline core could lead to compounds with tailored properties.

Table 1: Emerging Synthetic Strategies for Quinoline-8-ol Scaffolds
MethodologyDescriptionPotential AdvantagesReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions.Improved reaction efficiency, reduced reaction times, higher yields. nih.gov
Fusion-Based MethodologyInvolves the cyclization of reactants by heating them together in a sealed tube without a solvent.Simple, robust, and can produce highly functionalized scaffolds. researchgate.net
Oxidative AnnulationLeverages catalytic C-H bond activation to form the quinoline ring system.High atom economy, novel pathways for functionalization. mdpi.com
Palladium-Catalyzed AminationUses palladium catalysts to form carbon-nitrogen bonds, facilitating the construction of complex heterocyclic systems.Enables the synthesis of novel quinoline-fused heterocycles. researchgate.net

Exploration of Advanced Computational Techniques for Predictive Modeling of Chemical Behavior

The integration of computational chemistry into the research workflow is revolutionizing how scientists approach molecular design and discovery. For this compound and its derivatives, advanced computational techniques offer a powerful means to predict chemical behavior, saving time and resources in the laboratory.

In silico studies, including Density Functional Theory (DFT) and molecular docking, are becoming standard practice. researchgate.net These methods can be used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. researchgate.netresearchgate.net For example, HOMO-LUMO energy gap analysis can provide insights into the chemical reactivity and stability of new derivatives. researchgate.net

Looking forward, the application of artificial intelligence (AI) and machine learning algorithms represents a significant frontier. ontosight.ai These technologies can analyze vast datasets of chemical information to predict the biological activity or material properties of novel quinoline derivatives with increasing accuracy. ontosight.ai By developing quantitative structure-activity relationship (QSAR) models, researchers can identify the key structural features that govern a compound's function, thereby guiding the synthesis of more potent and selective molecules. This predictive power accelerates the discovery process for new therapeutic agents and functional materials. ontosight.ai

Expansion of Applications in Emerging Chemical and Material Technologies

The unique properties of the 8-hydroxyquinoline (B1678124) (8-HQ) moiety, particularly its ability to chelate metal ions, open up a vast range of potential applications in emerging technologies. rroij.comscispace.com While 8-HQ derivatives are well-known for their biological activities, their utility extends into materials science and analytical chemistry. researchgate.netnih.gov

Future research is likely to explore the use of this compound and its metal complexes in the development of:

Organic Light-Emitting Diodes (OLEDs): 8-Hydroxyquinoline derivatives are widely used as electron carriers and emitting materials in OLEDs. scispace.comresearchgate.net The specific substituent on the 5-position could be tuned to modify the photophysical properties, leading to more efficient and color-pure devices.

Fluorescent Chemosensors: The fluorescence of 8-HQ is often enhanced upon chelation with metal ions, making its derivatives excellent candidates for fluorescent sensors. rroij.comscispace.com Research could focus on developing selective and sensitive sensors for biologically or environmentally important metal ions like Al³⁺ and Zn²⁺. scispace.com

Corrosion Inhibitors: Quinoline derivatives have shown promise as effective corrosion inhibitors for various metals and alloys. researchgate.net The mechanism often involves the adsorption of the molecule onto the metal surface, forming a protective layer. The specific structure of this compound could offer unique adsorption characteristics.

Catalysis: Copper-quinoline complexes have been shown to catalyze various chemical reactions, such as the oxidation of catechol to o-quinone. mdpi.com The ligand structure plays a crucial role in the catalytic activity, and new derivatives could be designed to act as highly efficient and selective catalysts. mdpi.com

Table 2: Potential Technological Applications of Quinoline-8-ol Derivatives
Application AreaUnderlying PrinciplePotential ImpactReference
OLEDsUse as electron carriers and emitters in organic electronic devices.Development of more efficient and durable display and lighting technologies. scispace.comresearchgate.net
ChemosensorsFluorescence enhancement upon metal ion chelation.Sensitive and selective detection of important metal ions in biological and environmental samples. rroij.comscispace.com
Corrosion InhibitionAdsorption onto metal surfaces to form a protective film.Enhanced protection of metals in aggressive environments, extending material lifespan. researchgate.net
CatalysisFormation of catalytically active metal complexes.Creation of efficient and selective catalysts for important chemical transformations. mdpi.com

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The full potential of this compound will be realized through collaborations that bridge different scientific disciplines. The journey from a synthesized molecule to a functional product requires a convergence of expertise from various fields of pure and applied chemistry.

Organic synthesis provides the foundation by creating the molecule and its analogues. wikipedia.org Physical and analytical chemistry are then essential for characterizing the compound's structure and properties. scispace.com The exploration of its applications inherently requires an interdisciplinary approach. For instance, developing a new anti-cancer agent involves medicinal chemists, biochemists, and pharmacologists working in concert. nih.gov Similarly, creating a new OLED material necessitates collaboration between synthetic chemists and materials scientists or physicists.

Future research will likely see increased collaboration between synthetic chemists who design and build these molecules and computational chemists who model and predict their behavior. Furthermore, partnerships with biologists, engineers, and material scientists will be crucial to translate the fundamental chemical properties of these quinoline-8-ol derivatives into tangible technological and medical advancements. This interdisciplinary synergy is key to unlocking the next generation of innovations based on this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 5-((2-Hydroxyethoxy)methyl)quinolin-8-ol, and how is purity validated?

The compound is typically synthesized via Mannich-type reactions involving 8-hydroxyquinoline, formaldehyde, and 2-hydroxyethoxy substituents. Key intermediates like 5-chloromethyl-8-hydroxyquinoline are often prepared first (e.g., using HCl and formaldehyde) . Purification methods include column chromatography and recrystallization. Structural validation employs 1H^1H NMR (e.g., characteristic peaks for quinoline protons at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How does the substitution at the C5 position influence the compound’s spectroscopic properties?

Substituents at C5 (e.g., hydroxyethoxy groups) alter electron density in the quinoline ring, shifting UV-Vis absorption maxima. X-ray crystallography and DFT studies reveal that bulky C5 substituents induce steric strain, affecting bond angles and planarity. For example, ethoxymethyl groups at C5 reduce conjugation efficiency compared to unsubstituted 8-hydroxyquinoline .

Q. What are the standard protocols for assessing metal-chelating properties of this compound?

Metal chelation is evaluated via UV-Vis titration in buffered solutions (pH 4–8) with transition metals (e.g., Fe2+^{2+}, Cu2+^{2+}). Stability constants (log K) are calculated using Job’s plot or Benesi-Hildebrand methods. Spectroscopic shifts (e.g., bathochromic shifts in absorption bands) confirm coordination .

Advanced Research Questions

Q. How can computational methods predict the corrosion inhibition efficiency of this compound on mild steel?

Density Functional Theory (DFT) calculates quantum descriptors (e.g., HOMO-LUMO gap, electrophilicity index) to predict adsorption on Fe(110) surfaces. Molecular dynamics simulations model inhibitor-metal interactions, with binding energy values >−200 kJ/mol indicating strong chemisorption. Experimental validation via electrochemical impedance spectroscopy (EIS) in HCl media correlates with computational results .

Q. What structural modifications enhance antiviral activity while minimizing cytotoxicity?

Modifications at C5 (e.g., amino or hydroxyethyl groups) improve binding to viral targets like HIV-1 integrase. SAR studies show that bulky hydrophobic groups (e.g., tolyl) reduce cytotoxicity but may lower solubility. Balancing log P values (2–4) optimizes cell permeability. IC50_{50} values <10 μM in MT-4 cell assays are targeted .

Q. How do contradictory results in metal-chelation studies arise, and how can they be resolved?

Discrepancies in log K values often stem from solvent polarity (e.g., DMSO vs. water) or pH-dependent protonation of the hydroxyl group. Redox-active metals (e.g., Fe3+^{3+}) may induce ligand oxidation, complicating stability measurements. Multi-technique approaches (e.g., combined UV-Vis, EPR, and XAS) resolve such contradictions .

Q. What experimental and theoretical evidence supports the compound’s dual role as a corrosion inhibitor and antioxidant?

Electrochemical tests (e.g., polarization resistance) in acidic media show >90% inhibition efficiency at 1 mM. Antioxidant activity is measured via DPPH radical scavenging assays, with IC50_{50} values <50 μM. DFT links this dual functionality to electron-rich regions (quinoline N and hydroxyl O) that scavenge radicals and adsorb on metal surfaces .

Methodological Challenges and Solutions

Q. How can researchers address low yields in Mannich reactions during synthesis?

Low yields arise from competing side reactions (e.g., over-alkylation). Solutions include:

  • Using paraformaldehyde instead of aqueous formaldehyde to control reactivity .
  • Optimizing solvent polarity (e.g., DMF for better solubility of intermediates) .
  • Employing catalytic acids (e.g., HCl) to accelerate imine formation .

Q. What strategies improve the accuracy of molecular docking studies for this compound?

  • Use flexible docking protocols to account for ligand conformational changes.
  • Validate force fields (e.g., AMBER vs. CHARMM) against crystallographic data of similar quinoline-protein complexes .
  • Include solvation effects explicitly in simulations to model aqueous binding environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.